Dodecanoic acid, 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester Dodecanoic acid, 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester PEG-9 Laurate is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 106-08-1
VCID: VC0538914
InChI: InChI=1S/C30H60O11/c1-2-3-4-5-6-7-8-9-10-11-30(32)41-29-28-40-27-26-39-25-24-38-23-22-37-21-20-36-19-18-35-17-16-34-15-14-33-13-12-31/h31H,2-29H2,1H3
SMILES: CCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCO
Molecular Formula: C30H60O11
Molecular Weight: 596.8 g/mol

Dodecanoic acid, 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester

CAS No.: 106-08-1

Cat. No.: VC0538914

Molecular Formula: C30H60O11

Molecular Weight: 596.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Dodecanoic acid, 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester - 106-08-1

Specification

CAS No. 106-08-1
Molecular Formula C30H60O11
Molecular Weight 596.8 g/mol
IUPAC Name 2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dodecanoate
Standard InChI InChI=1S/C30H60O11/c1-2-3-4-5-6-7-8-9-10-11-30(32)41-29-28-40-27-26-39-25-24-38-23-22-37-21-20-36-19-18-35-17-16-34-15-14-33-13-12-31/h31H,2-29H2,1H3
Standard InChI Key FGGVRPFJBBRZFG-UHFFFAOYSA-N
SMILES CCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCO
Canonical SMILES CCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCO
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a lauric acid moiety esterified to a 26-hydroxy polyether chain containing eight ethylene oxide units. The IUPAC name, 2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dodecanoate, describes its branched structure. The hydrophobic laurate chain (C₁₂) provides lipid solubility, while the PEG segment ensures water compatibility, creating a surfactant capable of reducing surface tension at oil-water interfaces .

Physical and Chemical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular Weight596.8 g/mol
Density1.036 g/cm³
Boiling Point630.3°C at 760 mmHg
Flash Point183.3°C
Vapor Pressure1.57 × 10⁻¹⁸ mmHg at 25°C
LogP (Partition Coefficient)3.58

The high boiling point and low vapor pressure indicate thermal stability, favoring its use in high-temperature processes . The LogP value confirms moderate lipophilicity, balanced by the hydrophilic PEG chain.

Synthesis and Production

Reaction Mechanism

PEG-9 Laurate is synthesized via esterification between lauric acid and nonaethylene glycol (PEG-9). The process typically employs acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. Ethoxylation of lauric acid with ethylene oxide is an alternative route, though this method risks forming 1,4-dioxane, a byproduct regulated in cosmetics .

Industrial-Scale Considerations

Industrial production requires careful control of ethylene oxide stoichiometry to achieve the desired PEG chain length. Post-synthesis purification steps, including vacuum distillation and activated carbon treatment, remove residual catalysts and byproducts . Batch processes dominate due to the need for precise temperature control (80–120°C) and reaction monitoring.

Applications in Industry and Biomedicine

Pharmaceutical Drug Delivery

PEG-9 Laurate’s amphiphilic nature enables micelle formation, encapsulating hydrophobic drugs like paclitaxel or curcumin. Studies demonstrate enhanced solubility and bioavailability of these compounds in vivo, with micelles stabilizing drug molecules in aqueous environments. The PEG chain also reduces immunogenicity, prolonging circulation time in the bloodstream .

Cosmetic Formulations

In cosmetics, PEG-9 Laurate functions as an emulsifier in creams and lotions. A 1996 survey by the Cosmetic Ingredient Review (CIR) noted its use in 820 cleansing products, where it stabilizes oil-water mixtures without irritating the skin . Its self-emulsifying properties (e.g., PEG-2 Laurate SE) simplify formulation processes, reducing the need for additional surfactants .

Industrial Surfactants

The compound’s dual solubility makes it effective in detergents and lubricants. In textile manufacturing, it aids dye dispersion, while in agrochemicals, it enhances pesticide adhesion to plant surfaces. Industrial applications prioritize grades with >98% purity to minimize variability in performance.

Recent Advances and Future Directions

Enhanced Drug Delivery Systems

Recent research (2024) explores PEG-9 Laurate in nanoparticle-based therapies. Coating iron oxide nanoparticles with this surfactant improved MRI contrast agent stability in physiological saline, achieving a 40% increase in circulation half-life compared to unmodified particles .

Green Synthesis Methods

Efforts to reduce 1,4-dioxane formation include enzymatic esterification using lipases. Pilot-scale trials achieved 92% yield with Candida antarctica lipase B, eliminating the need for acidic catalysts and reducing byproduct generation.

Environmental Impact Mitigation

Biodegradation studies show PEG-9 Laurate undergoes 78% degradation in 28 days under aerobic conditions, outperforming shorter-chain PEG esters. Modified wastewater treatment protocols using ozonation further reduce environmental persistence .

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